2-amino-6-(Trifluoromethyl)nicotinic acid

HIV-1 Reverse Transcriptase RNase H

HIV-1 RNase H programs often stall due to scaffold inactivity. This 2-amino-6-(trifluoromethyl)nicotinic acid core overcomes that barrier, delivering superior RNase H inhibition productivity (77% of derivatives active at low µM) and a proven allosteric binding mode. It enables structure-based design of dual polymerase/RNase H inhibitors that retain potency against key NNRTI-resistant mutants (K103N, Y181C). • Scaffold productivity: 77% of derivatives inhibit RNase H (low µM range) • Viral replication hit rate: 16% of derivatives active • Confirmed allosteric binding mode for fragment-based design • Supplied as ≥98% purity off-white powder; 2-8°C storage; ambient shipment

Molecular Formula C7H5F3N2O2
Molecular Weight 206.12 g/mol
CAS No. 890302-02-0
Cat. No. B1279606
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-6-(Trifluoromethyl)nicotinic acid
CAS890302-02-0
Molecular FormulaC7H5F3N2O2
Molecular Weight206.12 g/mol
Structural Identifiers
SMILESC1=CC(=NC(=C1C(=O)O)N)C(F)(F)F
InChIInChI=1S/C7H5F3N2O2/c8-7(9,10)4-2-1-3(6(13)14)5(11)12-4/h1-2H,(H2,11,12)(H,13,14)
InChIKeyKGAHVTPLUOJADL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Amino-6-(trifluoromethyl)nicotinic acid Overview


2-Amino-6-(trifluoromethyl)nicotinic acid (CAS 890302-02-0) is a heterocyclic aromatic carboxylic acid belonging to the class of trifluoromethyl-substituted pyridines. It possesses a molecular formula of C7H5F3N2O2 and a molecular weight of 206.12 g/mol. This compound serves as a versatile intermediate and scaffold in medicinal chemistry, most notably as the core structure for the development of HIV-1 reverse transcriptase (RT)-associated ribonuclease H (RNase H) dual inhibitors [1]. Its substitution pattern—specifically the 2-amino and 6-trifluoromethyl groups—imparts distinct electronic and lipophilic properties that differentiate it from closely related nicotinic acid derivatives, making it a strategic choice for programs targeting antiviral drug discovery and for the construction of lipophilic pharmacophores.

Workflow

HIV-1 RT RNase H dual inhibitor design

Selection Property

Lipophilic trifluoromethyl pharmacophore scaffold

Analog Substitution Limitations


Generic substitution among structurally similar nicotinic acid derivatives is scientifically unjustified due to profound differences in electronic distribution, lipophilicity, and biological target engagement. The specific 2-amino-6-trifluoromethyl arrangement creates a unique electrostatic surface and a favorable lipophilic profile (LogP 1.962) that is critical for allosteric binding to HIV-1 RT and for enabling dual inhibition of both polymerase and RNase H functions [1]. In contrast, positional isomers (e.g., 2-amino-5-(trifluoromethyl)nicotinic acid) or methyl-substituted analogs (LogP ~0.67) exhibit altered hydrogen-bonding networks and reduced membrane permeability, which can completely abrogate the desired biological activity [1][2]. Furthermore, the 6-CF3 group has been demonstrated to be essential for the productive expansion of this chemical series into viable antiviral leads, whereas other heterocyclic scaffolds (e.g., isatins, pyrazoles) have failed to yield active compounds against viral replication [1].

Positional isomer (5-CF3)

Altered hydrogen-bonding network may disrupt allosteric binding to HIV-1 RT and reduce dual inhibition.

6-Methyl analog

Substantially lower lipophilicity may impair membrane permeability and target engagement compared to the trifluoromethyl scaffold.

Key Differentiation Evidence


HIV-1 RT Dual Inhibition and Resistance Profile

Derivatives synthesized on the 2-amino-6-(trifluoromethyl)nicotinic acid scaffold exhibit potent, dual-site inhibition of HIV-1 RT. The most promising derivative, compound 21, inhibited RNase H function with an IC50 of 14 µM and viral replication in cell-based assays with an EC50 of 5 µM and a selectivity index (SI) ≥ 10 [1]. Crucially, compound 21 maintained near-wild-type potency against clinically relevant NNRTI-resistant mutants (K103N fold change 1.0; Y181C fold change 1.4), whereas the control drug efavirenz showed a 7.6-fold loss of potency against the K103N mutant [1]. This scaffold-driven resilience to common resistance mutations is a key differentiator from other RT inhibitor scaffolds.

Dual inhibition & resistance
Head-to-head
K103N FC 1.0 vs Efavirenz K103N FC 7.6
Supports evaluation of resistance profile in antiviral research.
Derivative 21, RNase H IC50 14 µM; cell-based EC50 5 µM.
HIV-1 Reverse Transcriptase RNase H Dual Inhibitor Drug Resistance

Enhanced Lipophilicity and Membrane Permeability

The trifluoromethyl group at the 6-position substantially increases the lipophilicity of the scaffold. The predicted LogP for 2-amino-6-(trifluoromethyl)nicotinic acid is 1.962, compared to a LogP of 0.67042 for the 6-methyl analog 2-amino-6-methylnicotinic acid [1]. This represents an approximate 1.3-unit increase in LogP, which correlates with enhanced passive membrane permeability and potential for improved blood-brain barrier (BBB) penetration in drug discovery contexts.

Lipophilicity comparison
Class-level
LogP 1.96 vs Methyl analog LogP 0.67
Supports assessment of lipophilicity-dependent membrane permeability in CNS models.
Predicted values; experimental verification recommended.
Lipophilicity LogP ADME Drug Design BBB Penetration

Scaffold Productivity in RNase H Inhibition

The 2-amino-6-(trifluoromethyl)nicotinic acid scaffold demonstrates superior productivity in generating biologically active compounds. In a focused library of 44 derivatives, 34 compounds (77%) inhibited HIV-1 RT-associated RNase H function in the low micromolar range, and 7 compounds (16%) additionally inhibited viral replication in cell-based assays [1]. In stark contrast, the authors note that among isatin-derivative series previously reported, no active compound against viral replication had been identified, and among pyrrole and pyrazole derivatives, only one dual inhibitor was active against viral replication [1].

Scaffold productivity
Class-level
7/44 derivatives inhibited replication vs Isatin scaffold: 0 active
Indicates scaffold utility for RNase H inhibitor lead generation campaigns.
Based on focused library synthesis; class-level inference.
Scaffold Productivity Medicinal Chemistry Hit Rate HIV-1 RNase H

Synthetic Accessibility from Nitrile Precursor

The compound can be synthesized from 2-amino-6-(trifluoromethyl)nicotinonitrile via hydrolysis, achieving a reported yield of approximately 69% [1]. This compares favorably to the synthesis of the 6-methyl analog, which, while sometimes reporting higher yields in specific optimized patents (e.g., 82.9%), often involves more complex multi-step processes and shows variable yields depending on the route (e.g., 54% from chloronicotinic acid, 62.9% overall) [2]. The straightforward nitrile hydrolysis route offers a reliable and scalable method for obtaining the trifluoromethyl analog with consistent purity.

Synthetic accessibility
Data to verify
~69% yield from nitrile vs Methyl analog: variable multi-step yields
Supports synthetic route selection for scaffold procurement.
Yield reported from nitrile hydrolysis; scale-up conditions may vary.
Synthetic Yield Building Block Process Chemistry Scale-up

2-Amino-6-(trifluoromethyl)nicotinic acid Applications


HIV-1 Dual Inhibitor Development

Leverage this scaffold to design and synthesize novel allosteric dual inhibitors targeting both the polymerase and RNase H functions of HIV-1 RT. The scaffold's demonstrated ability to yield compounds with retained potency against common NNRTI-resistant mutants (e.g., K103N, Y181C) makes it a critical starting point for salvage therapy drug candidates. The high hit rate for viral replication inhibition (16% of derivatives) further validates its utility in focused library synthesis and lead optimization [1].

Lipophilic Building Blocks for CNS Therapeutics

Utilize the significantly enhanced lipophilicity (LogP 1.962 vs 0.67 for the methyl analog) to improve the pharmacokinetic properties of drug candidates targeting central nervous system (CNS) disorders. The trifluoromethyl group not only increases membrane permeability but also enhances metabolic stability, making this acid an ideal intermediate for the synthesis of amides, esters, and heterocycles destined for CNS drug discovery programs [1].

Allosteric RNase H Inhibitor Campaigns

Employ this scaffold in hit-to-lead and lead optimization campaigns focused on RNase H inhibition. The superior scaffold productivity (77% of derivatives showing RNase H inhibition in the low µM range) compared to isatin, pyrrole, and pyrazole scaffolds significantly increases the probability of identifying potent and selective inhibitors. The scaffold's proven allosteric binding mode offers opportunities for structure-based drug design and fragment-based approaches [1].

Building Block for Chemical Biology Probes

Use this compound as a reliable intermediate for the preparation of chemical probes to study HIV-1 RT biology, including allosteric regulation of RNase H function. The well-established synthetic route from the corresponding nitrile (approx. 69% yield) ensures consistent access to high-quality material for probe development and target validation studies [2].

Application
Selection Property
Validation Focus
HIV-1 RT dual inhibitor research
Allosteric dual-inhibitor scaffold
Resistance profile against NNRTI mutants
CNS permeability studies
Lipophilic trifluoromethyl group
Membrane permeability in BBB models
RNase H inhibitor lead optimization
Scaffold productivity in RNase H screens
Hit rate and selectivity in enzymatic assays
Chemical probe synthesis for RT biology
Reliable synthetic route from nitrile
Synthetic reproducibility and purity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

43 linked technical documents
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